Bromo-PEG5-alcohol
CAS No.: 957205-14-0
Cat. No.: VC0522130
Molecular Formula: C10H21BrO5
Molecular Weight: 301.18
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 957205-14-0 |
|---|---|
| Molecular Formula | C10H21BrO5 |
| Molecular Weight | 301.18 |
| IUPAC Name | 2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethanol |
| Standard InChI | InChI=1S/C10H21BrO5/c11-1-3-13-5-7-15-9-10-16-8-6-14-4-2-12/h12H,1-10H2 |
| Standard InChI Key | ZXJWAHSKDNOZCY-UHFFFAOYSA-N |
| SMILES | C(COCCOCCOCCOCCBr)O |
| Appearance | Solid powder |
Introduction
Chemical Identity and Basic Properties
Bromo-PEG5-alcohol is identified as a polyethylene glycol derivative featuring a bromide group and a terminal hydroxyl group connected by five ethylene glycol units. The compound's systematic chemical name is 3,6,9,12-Tetraoxatetradecan-1-ol, 14-bromo-, which accurately describes its structural arrangement . This compound is uniquely positioned within synthetic chemistry due to its dual functionality and versatile application potential.
The fundamental physicochemical properties of Bromo-PEG5-alcohol are summarized in the table below:
| Property | Value |
|---|---|
| CAS Registry Number | 957205-14-0 |
| Molecular Formula | C10H21BrO5 |
| Molecular Weight | 301.17 |
| Chemical Name | 3,6,9,12-Tetraoxatetradecan-1-ol, 14-bromo- |
| Synonyms | Br-PEG5-OH, 14-bromo-3,6,9,12-tetraoxatetradecan-1-ol, 2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethanol |
| Physical State | Not specified in sources |
| Typical Purity | 95-98% |
The compound's structure combines hydrophilic properties from the PEG chain with reactive functionality from the bromide and hydroxyl groups, making it particularly valuable in pharmaceutical applications where such dual characteristics are required .
Structural Features and Chemical Reactivity
Bromo-PEG5-alcohol possesses distinctive structural characteristics that underpin its utility in chemical synthesis. The compound features a polyethylene glycol backbone consisting of five ethylene oxide units, which contributes to its hydrophilicity and solubility in aqueous environments . This hydrophilic nature is a crucial attribute for increasing the solubility of conjugated molecules in biological systems.
The terminal functional groups of Bromo-PEG5-alcohol are particularly significant:
Bromide Functionality
The bromide group positioned at one end of the molecule serves as an excellent leaving group for nucleophilic substitution reactions . This chemical behavior makes the compound highly attractive for coupling reactions where the bromide can be displaced by various nucleophiles to form new chemical bonds. The relative reactivity of the bromide group allows for selective chemical modifications under mild conditions.
Hydroxyl Functionality
At the opposite terminus, the hydroxyl group provides another site for chemical derivatization . This functional group can undergo various transformations including esterification, etherification, and oxidation reactions. The presence of this hydroxyl group enables further functionalization or replacement with other reactive groups, significantly expanding the synthetic utility of the compound.
Applications in Pharmaceutical Research
Bromo-PEG5-alcohol has found significant applications in pharmaceutical research, particularly in the development of targeted protein degradation technologies.
PROTAC Development
The compound serves as a valuable PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs represent an innovative class of therapeutic molecules that function by selectively degrading target proteins rather than merely inhibiting them. These bifunctional molecules contain two distinct ligands connected by a linker such as Bromo-PEG5-alcohol .
The mechanism of PROTACs involves:
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One ligand binding to an E3 ubiquitin ligase
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The second ligand binding to the target protein
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The linker (derived from compounds like Bromo-PEG5-alcohol) bringing these components into proximity
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Exploitation of the intracellular ubiquitin-proteasome system to tag and degrade the target protein
The versatility of Bromo-PEG5-alcohol as a PROTAC linker stems from its:
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Appropriate length provided by the five ethylene glycol units
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Hydrophilicity that improves aqueous solubility of the final construct
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Reactive functional groups allowing connection to diverse ligand types
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Non-cleavable nature ensuring stability in biological environments
It should be noted that pricing information may be historical and subject to change. The compound is typically supplied as a research-grade chemical with appropriate purity certification for laboratory use .
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